![molecular formula C13H15BrN2OS B2510328 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865544-44-1](/img/structure/B2510328.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromobenzo[d]thiazol-2(3H)-one is a compound that has been used in the synthesis of a series of 1,2,3-triazole derivatives . These derivatives have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .
Synthesis Analysis
The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, mass and elemental analysis .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of these compounds is a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Scientific Research Applications
Synthetic Routes and Evaluation as Anticonvulsant Agents
A series of compounds, including derivatives related to (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, were synthesized and evaluated for anticonvulsant activity. These compounds were tested using the Maximal Electro Shock (MES) and PTZ-induced seizure models. Notably, specific derivatives demonstrated significant activity against tonic seizures in the MES model, while others showed efficacy against clonic seizures in the PTZ-induced seizure model. Importantly, none of the compounds exhibited signs of neurotoxicity or hepatotoxicity, highlighting their potential safety in therapeutic applications (Ugale et al., 2012).
Photosensitizing Properties for Photodynamic Therapy
Research into the photosensitizing properties of certain derivatives, such as those related to this compound, has shown promise for applications in photodynamic therapy (PDT). A particular zinc phthalocyanine derivative was synthesized and characterized, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest significant potential for use as Type II photosensitizers in treating cancer through PDT (Pişkin et al., 2020).
Organometallic Complexes for Bioconjugation
The synthesis of organometallic complexes involving thiazolylalanine derivatives has been reported. These complexes, formed with Cp∗Rh(III) and arene Ru(II) moieties, represent the first examples of thiazolylalanine-2-ylidene metal bioconjugates. Such compounds offer intriguing possibilities for bioconjugation and biolabeling applications, potentially enabling new approaches in biochemical research and therapeutic interventions (Lemke & Metzler‐Nolte, 2011).
Antimicrobial and Antiproliferative Agents
N-Heterocyclic carbene (NHC) complexes have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These complexes, including derivatives of this compound, demonstrated potential as effective agents against various microbial strains and cancer cell lines. The research suggests that the structural features of these compounds, particularly the presence of NHC ligands, play a crucial role in their bioactivity, offering a pathway for the development of new therapeutic agents (Patil et al., 2011).
Future Directions
The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . The synthesized compounds showing good cytotoxicity against the tested cell lines indicate potential for future research in cancer therapy .
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBINAJQXCYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.